molecular formula C25H22N4O2S2 B11047288 (4Z)-2-(1,3-benzothiazol-2-yl)-4-{1-[(furan-2-ylmethyl)amino]ethylidene}-5-{[(4-methylphenyl)sulfanyl]methyl}-2,4-dihydro-3H-pyrazol-3-one

(4Z)-2-(1,3-benzothiazol-2-yl)-4-{1-[(furan-2-ylmethyl)amino]ethylidene}-5-{[(4-methylphenyl)sulfanyl]methyl}-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B11047288
M. Wt: 474.6 g/mol
InChI Key: BHWXWVIUNKEQNG-UHFFFAOYSA-N
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Description

The compound (4Z)-1-(1,3-BENZOTHIAZOL-2-YL)-4-(1-{[(FURAN-2-YL)METHYL]AMINO}ETHYLIDENE)-3-{[(4-METHYLPHENYL)SULFANYL]METHYL}-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is a complex organic molecule that features a variety of functional groups, including benzothiazole, furan, and pyrazolone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-1-(1,3-BENZOTHIAZOL-2-YL)-4-(1-{[(FURAN-2-YL)METHYL]AMINO}ETHYLIDENE)-3-{[(4-METHYLPHENYL)SULFANYL]METHYL}-4,5-DIHYDRO-1H-PYRAZOL-5-ONE typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole and furan intermediates, followed by their coupling with a pyrazolone derivative under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(4Z)-1-(1,3-BENZOTHIAZOL-2-YL)-4-(1-{[(FURAN-2-YL)METHYL]AMINO}ETHYLIDENE)-3-{[(4-METHYLPHENYL)SULFANYL]METHYL}-4,5-DIHYDRO-1H-PYRAZOL-5-ONE: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Methanol, ethanol, dichloromethane.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

(4Z)-1-(1,3-BENZOTHIAZOL-2-YL)-4-(1-{[(FURAN-2-YL)METHYL]AMINO}ETHYLIDENE)-3-{[(4-METHYLPHENYL)SULFANYL]METHYL}-4,5-DIHYDRO-1H-PYRAZOL-5-ONE: has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of (4Z)-1-(1,3-BENZOTHIAZOL-2-YL)-4-(1-{[(FURAN-2-YL)METHYL]AMINO}ETHYLIDENE)-3-{[(4-METHYLPHENYL)SULFANYL]METHYL}-4,5-DIHYDRO-1H-PYRAZOL-5-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4Z)-1-(1,3-BENZOTHIAZOL-2-YL)-4-(1-{[(FURAN-2-YL)METHYL]AMINO}ETHYLIDENE)-3-{[(4-METHYLPHENYL)SULFANYL]METHYL}-4,5-DIHYDRO-1H-PYRAZOL-5-ONE: is unique due to its combination of functional groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C25H22N4O2S2

Molecular Weight

474.6 g/mol

IUPAC Name

2-(1,3-benzothiazol-2-yl)-4-[N-(furan-2-ylmethyl)-C-methylcarbonimidoyl]-5-[(4-methylphenyl)sulfanylmethyl]-1H-pyrazol-3-one

InChI

InChI=1S/C25H22N4O2S2/c1-16-9-11-19(12-10-16)32-15-21-23(17(2)26-14-18-6-5-13-31-18)24(30)29(28-21)25-27-20-7-3-4-8-22(20)33-25/h3-13,28H,14-15H2,1-2H3

InChI Key

BHWXWVIUNKEQNG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)SCC2=C(C(=O)N(N2)C3=NC4=CC=CC=C4S3)C(=NCC5=CC=CO5)C

Origin of Product

United States

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